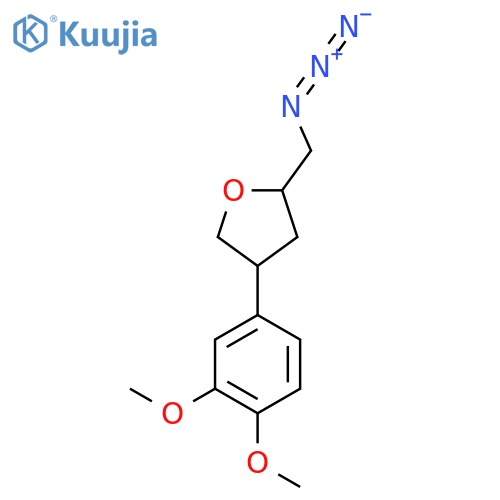Cas no 2138421-80-2 (2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane)
2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolaneは、有機合成化学において重要な中間体として利用される化合物です。オキソラン(テトラヒドロフラン)骨格にアジドメチル基と3,4-ジメトキシフェニル基を有する特徴的な構造を持ち、特にクリックケミストリーや医薬品中間体の合成に応用可能です。アジド基の高い反応性により、銅(I)触媒を用いたアジド-アルキン環化付加反応(CuAAC)など、効率的な分子変換が可能です。さらに、3,4-ジメトキシフェニル基は電子供与性を示し、特定の生物活性化合物の構築に寄与します。この化合物は高い純度で提供可能であり、複雑な有機分子の構築における多様性を可能にする点が特長です。

2138421-80-2 structure
商品名:2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane
2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane 化学的及び物理的性質
名前と識別子
-
- EN300-718506
- 2-(azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane
- 2138421-80-2
- 2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane
-
- インチ: 1S/C13H17N3O3/c1-17-12-4-3-9(6-13(12)18-2)10-5-11(19-8-10)7-15-16-14/h3-4,6,10-11H,5,7-8H2,1-2H3
- InChIKey: XYASLTWEAGFYMH-UHFFFAOYSA-N
- ほほえんだ: O1CC(C2C=CC(=C(C=2)OC)OC)CC1CN=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 263.12699141g/mol
- どういたいしつりょう: 263.12699141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 42Ų
2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-718506-1.0g |
2-(azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane |
2138421-80-2 | 1g |
$0.0 | 2023-06-07 |
2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
2138421-80-2 (2-(Azidomethyl)-4-(3,4-dimethoxyphenyl)oxolane) 関連製品
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
